molecular formula C10H14Cl2N2O2 B6661988 4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride

Cat. No.: B6661988
M. Wt: 265.13 g/mol
InChI Key: PLKJIGXPVNNHOV-UHFFFAOYSA-N
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Description

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride involves several steps. One common method includes the following steps :

    Oxidation: The process begins with the oxidation of a precursor compound using N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.

    Substitution Reaction: Chlorine gas is used to substitute the benzoic acid, resulting in 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to replace the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.

    Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to produce 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.

    Final Reaction: The intermediate compound reacts with N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole, followed by a reaction with methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high output.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: N-hydroxyphthalimide, cobalt acetylacetonate.

    Reducing Agents: Catalytic hydrogenation using metal catalysts.

    Substitution Reagents: Chlorine gas, Grignard reagents, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various chlorinated or methylated compounds.

Scientific Research Applications

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride has numerous scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2.ClH/c1-13(2)10(14)6-4-7(11)8(12)5-9(6)15-3;/h4-5H,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKJIGXPVNNHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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